5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Description
This compound features a pyridine core substituted with a hydroxyl group (-OH) at position 2, a chlorine atom at position 5, a methyl group at position 4, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals . Its chloro and methyl substituents influence electronic and steric properties, affecting reactivity and stability in synthetic applications.
Properties
IUPAC Name |
5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-7-8(14)6-15-10(16)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOWMSPKVQEABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
The Suzuki-Miyaura coupling remains the most widely adopted method for introducing boronic ester groups into aromatic systems. For the target compound, this typically involves reacting 3-bromo-5-chloro-4-methylpyridin-2-ol with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the palladium complex to the bromopyridine precursor, transmetallation with the diboron reagent, and reductive elimination to form the C–B bond.
Catalytic Systems and Reaction Conditions
Key catalytic systems include palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand, dissolved in a 1,4-dioxane/water mixture under inert atmosphere. Base additives such as potassium carbonate (K₂CO₃) facilitate transmetallation. A representative procedure involves refluxing the reaction mixture at 100°C for 12–24 hours, achieving yields of 63–84% depending on substrate purity and catalyst loading.
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (0.015 eq) | 84 | |
| Ligand | PPh₃ (0.03 eq) | 78 | |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | 77.6 | |
| Temperature | Reflux (100°C) | 63.7 | |
| Reaction Time | 12–24 hours | 84 |
Alternative Metal-Free Borylation Strategies
Limitations and Substrate Compatibility
Metal-free approaches avoid palladium residues but face challenges in regioselectivity for polysubstituted pyridines. Steric hindrance from the 4-methyl and 5-chloro groups may impede boron insertion at position 3, necessitating protective group strategies or tailored directing motifs.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of halogenated pyridines but risk side reactions with boronate esters. Mixed solvent systems (e.g., dioxane/water) balance substrate dissolution and catalytic activity. Potassium carbonate outperforms weaker bases like sodium bicarbonate in minimizing protodeboronation.
Catalyst Recycling and Green Chemistry
Efforts to reduce palladium loadings to 0.5–1 mol% have shown promise, with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) offering improved stability at lower concentrations. Ligand-free conditions under microwave irradiation further reduce environmental impact, though yields drop to 50–60%.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Disadvantages of Preparation Methods
| Method | Yield (%) | Cost | Scalability | Metal Residue | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 63–84 | High | Excellent | Yes | |
| Metal-Free C–H Borylation | 40–60 | Moderate | Limited | No |
The Suzuki-Miyaura method remains superior for large-scale synthesis due to established protocols and high reproducibility. Metal-free routes, though environmentally favorable, require further development to address regiochemical challenges in complex pyridines .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including water, ethanol, or dimethylformamide (DMF).
Major Products
Coupling Products: Resulting from Suzuki-Miyaura reactions.
Oxidized Derivatives: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of this compound against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
Drug Development : The structural characteristics of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol make it a candidate for drug development targeting specific enzymes or receptors within biological systems. Its ability to form stable complexes with metal ions may facilitate its use as a therapeutic agent in coordination chemistry .
Applications in Materials Science
Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its functional groups allow for copolymerization with various monomers to produce materials with tailored properties for applications in coatings, adhesives, and composites .
Nanotechnology : Due to its boron content, this compound may find applications in the synthesis of boron-containing nanomaterials. These materials can be utilized in drug delivery systems or as catalysts in chemical reactions, enhancing efficiency and selectivity .
Applications in Organic Synthesis
Cross-Coupling Reactions : The presence of the dioxaborolane group makes this compound suitable for use in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly in the production of biaryl compounds which are essential in pharmaceuticals and agrochemicals .
Reagent Development : As a reagent, 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol can be employed in various synthetic pathways to introduce functional groups into organic molecules efficiently. Its versatility allows chemists to explore new synthetic routes and improve yields in complex organic transformations .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group facilitates these reactions by stabilizing the intermediate species and enhancing reactivity .
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogous pyridine-boronate derivatives are critical for optimizing synthetic routes and applications. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- Steric hindrance: The indole derivative (C₁₅H₂₀BNO₂) introduces a bulky aromatic system, reducing reactivity in sterically demanding coupling reactions compared to the pyridine-based target .
- Hydroxyl vs. methoxy groups: The target’s -OH group (vs. -OCH₃ in C₆H₆ClNO₂) may enhance solubility in polar solvents but requires protection during certain reactions .
Reactivity in Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound facilitates transmetalation in Suzuki-Miyaura reactions, as demonstrated in , where a similar boronate ester was coupled with an iodo-pyridinol . However, substituent positioning alters reactivity:
- Chlorine at C5 deactivates the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions compared to non-halogenated analogues .
Physicochemical Properties
- Hardness and electronegativity : The -Cl substituent increases the compound’s absolute hardness (η), as defined by Parr and Pearson, compared to -NH₂ or -CF₃ analogues, making it less prone to nucleophilic attack .
- Solubility : The hydroxyl group improves aqueous solubility relative to methoxy or trifluoromethyl derivatives, though boronate esters generally require anhydrous conditions .
Biological Activity
5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H17BClNO4
- Molecular Weight : 297.542 g/mol
- CAS Number : Not explicitly listed but related products exist under various CAS numbers.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its activity can be summarized as follows:
Anticancer Activity
Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have shown significant anticancer properties through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
Table 1: Anticancer Activity Data
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Chloro Compound | 0.34 | Inhibition of CYP3A4 and tubulin polymerization |
| CA-4 | 1.0 | Tubulin polymerization inhibition |
The IC50 value for the compound indicates a strong inhibitory effect on cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various cytochrome P450 enzymes, particularly CYP3A4. The reversible inhibition with an IC50 of 0.34 µM is significant as it suggests potential drug-drug interactions when co-administered with other medications metabolized by this enzyme.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| CYP3A4 | 0.34 | Reversible |
| CYP1A4 | >5 | No inhibition |
| CYP2C9 | >5 | No inhibition |
This selective inhibition profile is crucial for minimizing adverse effects in therapeutic settings .
The biological activity of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol can be attributed to several mechanisms:
- Cytotoxicity : Induces apoptosis in cancer cells through caspase activation.
- Enzyme Interaction : Inhibits key metabolic enzymes, affecting drug metabolism and clearance.
- Tubulin Interaction : Disrupts microtubule dynamics, leading to cell cycle arrest.
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of the compound on various cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analyses.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that the compound has favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent. The study also assessed potential toxicity profiles, emphasizing its safety margins in therapeutic doses .
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation reactions. For Suzuki coupling, the chloro-pyridin-ol precursor is reacted with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) with a base (Na₂CO₃) at 80–100°C . Alternatively, direct borylation of the pyridine ring can be achieved using bis(pinacolato)diboron (B₂pin₂) with a transition-metal catalyst (e.g., Ir or Rh complexes) under inert conditions. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate the product .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions and boronate ester integration (e.g., δ ~1.3 ppm for tetramethyl-dioxaborolan methyl groups) .
- ¹¹B NMR to confirm boron environment (δ ~30 ppm for sp²-hybridized boron).
- High-Resolution Mass Spectrometry (HRMS):
- ESI-MS in positive ion mode to match exact mass with theoretical values (e.g., [M+H]+).
- X-ray Crystallography (if crystalline):
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields for derivatives of this compound?
Methodological Answer: Key variables to optimize include:
- Catalyst Selection: PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
- Solvent System: Dioxane/H₂O (3:1) with K₃PO₄ as a mild base to minimize hydrolysis of the boronate ester.
- Temperature Control: Microwave-assisted synthesis (120°C, 30 min) improves reaction efficiency .
- Protecting Groups: Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during coupling .
Q. How should conflicting crystallographic data (e.g., disorder in the boronate ester) be resolved?
Methodological Answer:
Q. What strategies mitigate instability of the boronate ester during biological assays?
Methodological Answer:
- Buffering Conditions: Use PBS (pH 7.4) with 1–5% DMSO to enhance solubility and reduce hydrolysis.
- Pro-drugging: Convert the boronate ester to a more stable trifluoroborate salt (K+ counterion) .
- Encapsulation: Formulate in liposomes or cyclodextrin complexes to shield the boronate group from aqueous degradation .
Data Contradiction & Mechanistic Analysis
Q. How to resolve discrepancies in observed vs. predicted reactivity in cross-coupling reactions?
Methodological Answer:
Q. Why might biological activity data vary across studies for derivatives of this compound?
Methodological Answer:
- Purity Verification: Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to control for metabolic degradation of the boronate ester.
- SAR Analysis: Use CoMFA/CoMSIA models to correlate substituent effects (e.g., chloro vs. methyl) with activity trends .
Structural & Functional Characterization
Q. What spectroscopic techniques differentiate this compound from its dechlorinated or deboronated analogs?
Methodological Answer:
- IR Spectroscopy: Monitor B-O stretching (~1350 cm⁻¹) and O-H stretching (~3200 cm⁻¹) bands.
- UV-Vis Analysis: Compare λ_max shifts caused by the electron-withdrawing chloro group (e.g., ~270 nm vs. ~250 nm for dechlorinated analogs) .
- XPS: Confirm chlorine (Cl 2p₃/₂ ~200 eV) and boron (B 1s ~192 eV) binding energies .
Table: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Solubility in DMSO | 25 mg/mL (experimental) | |
| Melting Point | 178–182°C (DSC) | |
| LogP (Predicted) | 2.1 (ChemAxon) | |
| Stability in PBS (pH 7.4) | t₁/₂ = 4.2 hours (HPLC-monitored) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
